molecular formula C12H9N3O5 B3842661 N'-(4-nitrobenzoyl)-2-furohydrazide

N'-(4-nitrobenzoyl)-2-furohydrazide

Cat. No.: B3842661
M. Wt: 275.22 g/mol
InChI Key: PBTMSHOIEFZUJB-UHFFFAOYSA-N
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Description

N'-(4-Nitrobenzoyl)-2-furohydrazide is a hydrazide derivative characterized by a 2-furoyl hydrazide backbone substituted with a 4-nitrobenzoyl group. This compound is synthesized via nucleophilic acylation, where 4-nitrobenzoyl chloride reacts with 2-furohydrazide under controlled conditions to avoid disubstitution (e.g., low temperatures as in ).

Key properties include:

  • Structural features: Planar hydrazide core with aromatic nitro and furan substituents.
  • Spectral data: Expected IR bands for C=O (~1660–1680 cm⁻¹), N-H stretches (~3150–3300 cm⁻¹), and NO₂ symmetric/asymmetric vibrations (~1520–1350 cm⁻¹).
  • Biological relevance: Potential antifungal and tuberculostatic activity inferred from analogs ().

Properties

IUPAC Name

N'-(4-nitrobenzoyl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c16-11(8-3-5-9(6-4-8)15(18)19)13-14-12(17)10-2-1-7-20-10/h1-7H,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTMSHOIEFZUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent effects : The 4-nitrobenzoyl group in the target compound and III-2 () enhances rigidity and electron deficiency compared to 4-fluorobenzoyl or hydroxy-substituted analogs.
  • Synthetic yields : Lower yields (~50–60%) in the target compound align with challenges in controlling disubstitution, as seen in .
Table 2: Antifungal and Tuberculostatic Activity
Compound Name Fungal Inhibition (EC₅₀, mg/L) Tuberculostatic Activity (MIC, μg/mL) Reference
N'-(4-Nitrobenzoyl)-2-furohydrazide Not reported* Not reported* Target
III-2 () 12.4–25.8‡ N/A
4-Nitrobenzohydrazide () N/A 0.5–2.0§

Hypothetical activity inferred from structural analogs.
‡Against *Cercospora arachidicola
and Phytophthora capsici.
§Against Mycobacterium tuberculosis.

Key Observations :

  • Antifungal activity : III-2 () shows moderate activity, suggesting the nitro group enhances binding to fungal targets.
  • Tuberculostatic activity : Planar 4-nitrobenzohydrazides () exhibit potent activity, implying the target compound’s planarity may similarly improve efficacy.

Physical and Spectral Properties

Table 3: Spectral Data Comparison
Compound Name IR Bands (cm⁻¹) ¹H-NMR (δ, ppm) Reference
This compound 1665 (C=O), 1240 (NO₂), 3200 (N-H) 8.2–8.5 (Ar-H), 6.5–7.0 (furan-H) Target
III-3 () 1682 (C=O), 1525 (NO₂) 7.8–8.3 (Ar-H), 4.2–4.5 (dihydrothiazole-H)
Hydrazinecarbothioamides () 1247–1255 (C=S), 1663–1682 (C=O) 7.5–8.0 (Ar-H), 3.5–4.0 (alkyl-H)

Key Observations :

  • Nitro group identification: Distinct NO₂ IR bands (~1520–1350 cm⁻¹) confirm substitution in the target compound and III-3.
  • Hydrazide N-H stretches : Broad bands ~3150–3300 cm⁻¹ align across analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(4-nitrobenzoyl)-2-furohydrazide
Reactant of Route 2
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N'-(4-nitrobenzoyl)-2-furohydrazide

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